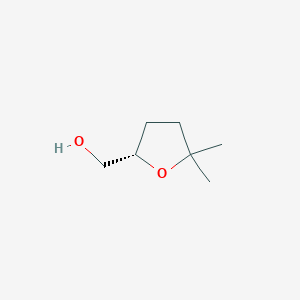

(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-5,5-dimethyloxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEPGNZTCLQDEJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol: A Technical Guide to a Privileged Chiral Scaffold

Executive Summary

(S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol (CAS 36326-34-8) represents a specialized class of chiral cyclic ethers utilized as high-value building blocks in pharmaceutical and agrochemical discovery. Unlike the simple tetrahydrofurfuryl alcohol, the introduction of the gem-dimethyl group at the C5 position imparts unique conformational rigidity and lipophilicity, influencing the pharmacokinetic profiles of downstream APIs. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity patterns, designed for researchers requiring high-purity chiral intermediates.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a tetrahydrofuran (THF) core with a primary hydroxymethyl group at the C2 position (S-configuration) and a gem-dimethyl substitution at C5. The steric bulk of the dimethyl group exerts a Thorpe-Ingold effect , favoring ring closure during synthesis and altering the conformational landscape compared to unsubstituted THF derivatives.

Key Physicochemical Data

| Property | Value | Notes |

| CAS Number | 36326-34-8 | Specific to the (S)-enantiomer |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| Appearance | Clear, colorless liquid | Viscous |

| Boiling Point | ~177–180 °C | Extrapolated from homologs; high boiling due to H-bonding |

| Density | 0.98 – 1.02 g/cm³ | Estimated at 20 °C |

| Flash Point | > 80 °C | Class IIIA Combustible Liquid |

| Solubility | Polar organic solvents (DCM, MeOH, THF) | Miscible; limited water solubility compared to THF-methanol due to lipophilic methyls |

| Chirality | (S)-Enantiomer | Precursor to (S)-configured drugs |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of this compound typically follows one of two strategies: Asymmetric Cyclization (preferred for high enantiomeric excess) or Chiral Resolution .

Route A: Asymmetric Oxidative Cyclization (The "De Novo" Approach)

This route utilizes the cyclization of alkenols. The presence of the gem-dimethyl group facilitates the cyclization step via the Thorpe-Ingold effect, often increasing yields compared to linear analogs.

-

Precursor Selection: The synthesis begins with 5-methyl-4-hexen-1-ol or a related 1,5-diol derivative.

-

Asymmetric Induction:

-

Method: Sharpless Asymmetric Epoxidation (if starting from allylic alcohol precursors) followed by acid-catalyzed ring expansion.

-

Alternative: Kennedy oxidative cyclization using Re(VII) or Co(II) salen complexes to install the THF ring with trans- or cis-selectivity, followed by separation.

-

-

Refinement: For the specific (S)-configuration at C2, starting from the chiral pool (e.g., L-glutamic acid derivatives converted to lactones) is often the most reliable method to guarantee absolute stereochemistry.

Route B: Enzymatic Resolution (Industrial Scalability)

For large-scale preparation, resolving the racemic 5,5-dimethyltetrahydrofuran-2-methanol is cost-effective.

-

Enzyme: Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B).

-

Acyl Donor: Vinyl acetate.

-

Process: The lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted. The mixture is then separated via distillation or column chromatography.

Visualization: Synthetic Workflow

Part 3: Reactivity Profile & Functionalization

The primary hydroxyl group at C2 is the focal point for chemical modification, while the ether ring remains stable under basic and mild acidic conditions.

Oxidation (Divergent Synthesis)

-

To Aldehyde: Swern oxidation or Dess-Martin Periodinane yields the (S)-5,5-dimethyltetrahydrofuran-2-carbaldehyde . This is a critical intermediate for Wittig olefinations to extend the carbon chain.

-

To Acid: Jones oxidation yields (S)-5,5-dimethyltetrahydrofuran-2-carboxylic acid , a chiral acid scaffold for amide coupling in peptidomimetics.

Activation & Substitution

-

Sulfonation: Reaction with TsCl or MsCl generates the tosylate/mesylate.

-

Nucleophilic Displacement: The activated sulfonate can be displaced by azides (NaN₃) to form amines, or by cyanides (NaCN) to extend the carbon skeleton.

-

Note on Sterics: The C5 gem-dimethyl group protects the ring oxygen from Lewis acid coordination on that side, directing coordination chemistry to the C2 side or the exocyclic oxygen.

Visualization: Reactivity Map

Part 4: Applications in Drug Discovery[5][10]

The this compound moiety is a "privileged structure" in medicinal chemistry.

-

Conformational Restriction: The gem-dimethyl group locks the THF ring into specific puckered conformations. When incorporated into a drug molecule, this reduces the entropic penalty of binding to a protein target.

-

Metabolic Stability: The methyl groups at C5 block the alpha-position from oxidative metabolism (P450 hydroxylation), potentially extending the half-life of the drug compared to unsubstituted THF analogs [1].

-

Chiral Pool Source: It serves as a starting material for the synthesis of complex marine polyketides and non-natural nucleoside analogs.

Part 5: Handling, Stability & Safety

Safety Protocols (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H227: Combustible liquid.

-

-

Peroxide Formation: Like all tetrahydrofuran derivatives, this molecule can form explosive peroxides upon prolonged exposure to air.

-

Protocol: Test for peroxides using starch-iodide paper before distillation or concentration. Store under nitrogen/argon.

-

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen).

-

Container: Tightly sealed glass, preferably amber to prevent light-induced degradation.

References

-

BenchChem. (S)-(Tetrahydrofuran-2-yl)methanol Chemical Properties and Applications. Retrieved from .

-

MySkinRecipes. this compound Product Specifications. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tetrahydro-5-methylfuran-2-methanol (Analog). Retrieved from .

-

CymitQuimica. Safety Data Sheet: this compound.[2][3][4] Retrieved from .

-

ChemicalBook. this compound Suppliers and Data. Retrieved from .

Sources

A Comprehensive Technical Guide to the Solubility Profile of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to process chemistry.[1][2] This technical guide provides an in-depth analysis of the solubility profile of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, a chiral intermediate crucial in the synthesis of various APIs.[3] In the absence of extensive empirical solubility data in publicly available literature, this guide employs a robust theoretical framework—Hansen Solubility Parameters (HSP)—to predict its miscibility in a wide array of common solvents. This predictive analysis is complemented by detailed, field-proven experimental protocols for determining solubility, ensuring a comprehensive resource for researchers. The methodologies outlined herein are designed to be self-validating, providing a reliable pathway for practical application in the laboratory.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug is fundamentally linked to its bioavailability, which in turn is heavily dependent on its solubility.[1] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[4] Consequently, a thorough understanding of a compound's solubility in various solvents is paramount during all stages of drug development. For a key chiral building block like this compound, this knowledge is critical for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.[5]

-

Preclinical and Toxicological Studies: Ensuring accurate dosing and interpretation of results.

This guide will provide a detailed examination of the solubility characteristics of this compound, offering both predictive insights and practical experimental workflows.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 36326-34-8 | |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| Appearance | Colorless liquid (Expected) | |

| Purity | ≥ 95.0% |

Table 1: Physicochemical properties of this compound.

The structure of this compound, featuring a polar hydroxyl group and an ether linkage, suggests a propensity for hydrogen bonding and dipole-dipole interactions. These characteristics are key determinants of its solubility in various media.

Theoretical Solubility Profile: A Hansen Solubility Parameter (HSP) Approach

In the absence of comprehensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[6] The principle of "like dissolves like" is quantified by comparing the HSP of the solute to that of potential solvents.[7] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole moments.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter is given by the equation: δ² = δD² + δP² + δH² [7]

Estimating the Hansen Solubility Parameters of this compound

Using the group contribution method, a well-established technique for estimating HSPs, we can approximate the parameters for our target molecule.[8] This involves dissecting the molecule into its constituent functional groups and summing their respective contributions.

Based on its structure (a tetrahydrofuran ring, two methyl groups, a methylene group, and a primary alcohol), the estimated HSP values for this compound are presented in Table 2.

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 17.0 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 10.0 |

| δTotal | 21.0 |

Table 2: Estimated Hansen Solubility Parameters for this compound.

Predicting Solubility in Common Solvents

The "likeness" between the solute and a solvent is determined by the Hansen distance (Ra), calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility. The following table provides the calculated Hansen distances for this compound in a range of common solvents, categorized by their polarity and hydrogen bonding capability.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.8 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 9.7 | Moderate |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 12.1 | Low |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.2 | Very High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.2 | Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.1 | Moderate |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 14.2 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.1 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 6.8 | High |

| Water | 15.5 | 16.0 | 42.3 | 34.2 | Very Low |

Table 3: Predicted solubility of this compound in common solvents based on Hansen Distance (Ra).

This predictive analysis suggests that this compound will exhibit high solubility in polar aprotic solvents like THF and ethyl acetate, and moderate to high solubility in polar protic solvents such as isopropanol and ethanol. Its solubility is predicted to be low in non-polar solvents and very low in water.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable, empirical determination remains the gold standard. The shake-flask method is a robust and widely accepted technique for measuring thermodynamic solubility.[9][10]

The Shake-Flask Method: Rationale and Causality

This method is predicated on achieving equilibrium between the dissolved and undissolved solute in a chosen solvent at a constant temperature.[9] An excess of the compound is added to the solvent to ensure that saturation is reached.[10] The subsequent quantification of the solute concentration in the filtered supernatant provides the solubility value. The choice of a 24-hour equilibration time is a standard practice to ensure that equilibrium is reached for a wide range of compounds and solvents.[11]

Step-by-Step Experimental Workflow

Objective: To determine the saturation solubility of this compound in a selection of solvents.

Materials:

-

This compound (purity ≥ 95%)

-

Selected solvents (HPLC grade or higher)[12]

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 μm)

-

HPLC system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.[11]

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the sample through a 0.22 μm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is a good starting point. Detection can be achieved using a refractive index (RI) detector due to the lack of a strong UV chromophore in the molecule. The method must be validated for linearity, accuracy, and precision.

Visualizing the Workflow

A clear understanding of the experimental process is facilitated by a visual representation.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jmpas.com [jmpas.com]

- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. kinampark.com [kinampark.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the prospective use of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol as a novel chiral auxiliary in asymmetric synthesis. While direct literature applications of this specific auxiliary are not yet established, its structural features—a chiral, sterically defined, and recoverable alcohol derived from the chiral pool—make it a promising candidate for inducing stereoselectivity. Drawing upon the well-established principles of auxiliary-mediated asymmetric reactions, this guide presents detailed, field-proven protocols for the attachment of the auxiliary to a prochiral substrate, its application in a diastereoselective aldol reaction, and its subsequent cleavage. The methodologies are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in adapting these concepts to their specific synthetic challenges.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[2] The auxiliary introduces a chiral environment, leading to a diastereomeric transition state that favors the formation of one stereoisomer over the other. Following the reaction, the auxiliary is removed and can, in principle, be recovered for reuse.[2]

The ideal chiral auxiliary should:

-

Be readily available in high enantiomeric purity.

-

Be easily attached to the substrate.

-

Effectively control the stereochemistry of the desired reaction.

-

Be readily cleaved from the product without racemization.

-

Be recoverable in high yield.

This compound, a commercially available chiral alcohol, possesses structural motifs that suggest its potential as a chiral auxiliary. The tetrahydrofuran ring provides a rigid scaffold, and the gem-dimethyl group and the hydroxymethyl group at the stereocenter offer distinct steric environments that could effectively bias the approach of reagents.

Proposed Application: Asymmetric Aldol Reaction

The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter.[3] When a chiral auxiliary is employed, the reaction can be directed to produce a specific stereoisomer of the β-hydroxy carbonyl product. This section outlines a hypothetical, yet mechanistically sound, protocol for the use of this compound as a chiral auxiliary in a diastereoselective aldol reaction.

Principle and Rationale

The proposed strategy involves the esterification of this compound with a carboxylic acid (e.g., propanoic acid) to form a chiral ester. This ester can then be converted to its corresponding enolate, which will react with an aldehyde. The chiral auxiliary is expected to shield one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face, thus controlling the stereochemistry of the newly formed hydroxyl and methyl groups. The stereochemical outcome can often be predicted using established models such as the Zimmerman-Traxler model for aldol reactions.[4]

Experimental Workflows

The overall workflow for the proposed application is depicted below:

Figure 1: Proposed workflow for the asymmetric aldol reaction.

Detailed Protocols

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the synthesis of the chiral ester from this compound and propionyl chloride.

Materials:

-

This compound (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add DMAP (0.1 eq).

-

Slowly add propionyl chloride (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the chiral ester.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the formation of the lithium enolate and its subsequent reaction with an aldehyde.

Materials:

-

Chiral ester from Protocol 1 (1.0 eq)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (n-BuLi) (1.05 eq in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Isobutyraldehyde (1.2 eq)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

To this LDA solution, add a solution of the chiral ester (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 1 hour to form the lithium enolate.

-

Add freshly distilled isobutyraldehyde (1.2 eq) to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude aldol adduct can be purified by flash column chromatography. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the ester to yield the chiral β-hydroxy acid and recover the auxiliary.[5]

Materials:

-

Aldol adduct from Protocol 2 (1.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

The aqueous layer contains the recovered chiral auxiliary, which can be extracted with a suitable organic solvent after basification.

-

Wash the combined organic layers containing the β-hydroxy acid with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table provides a template for recording and comparing results from the proposed asymmetric aldol reaction.

| Entry | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |

| 1 | Isobutyraldehyde | LDA | THF | -78 | e.g., 85 | e.g., 95:5 |

| 2 | Benzaldehyde | LHMDS | Toluene | -78 | ||

| 3 | Acetaldehyde | KHMDS | THF | -78 |

d.r. = diastereomeric ratio, determined by 1H NMR spectroscopy of the crude reaction mixture.

Mechanistic Rationale and Stereochemical Prediction

The stereochemical outcome of the aldol reaction is rationalized by the formation of a Zimmerman-Traxler-like six-membered ring transition state.[4] The lithium enolate is expected to adopt a conformation where the bulky 5,5-dimethyltetrahydrofuran moiety effectively blocks one face of the enolate. The aldehyde will then approach from the less sterically hindered face, leading to the observed diastereoselectivity.

Figure 2: A simplified representation of the Zimmerman-Traxler transition state model. The bulky auxiliary is expected to direct the approach of the aldehyde.

Conclusion

While the application of this compound as a chiral auxiliary is not yet reported in the literature, its structural characteristics make it a viable candidate for inducing stereoselectivity in asymmetric reactions. The protocols outlined in this guide provide a robust starting point for researchers to explore its potential. By systematically evaluating its performance in key transformations such as the aldol reaction, the scientific community can expand the toolkit of chiral auxiliaries available for the synthesis of complex, enantiomerically pure molecules.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Asymmetric Aldol Part IV Chiral enolate and Achiral aldehyde. YouTube. [Link]

-

Zimmerman-Traxler model. Wikipedia. [Link]

Sources

Application of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of Chiral Tetrahydrofurans in Drug Discovery

In the landscape of modern medicinal chemistry, the tetrahydrofuran (THF) moiety stands out as a privileged structural motif, frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets. When this scaffold is substituted to create stereogenic centers, the precise control of three-dimensional geometry becomes paramount for therapeutic efficacy. (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol is a chiral building block of significant interest, serving as a versatile precursor for the synthesis of complex pharmaceutical intermediates where stereochemistry is a critical determinant of biological activity.[2] This application note provides a detailed exploration of its use, focusing on the synthesis of nucleoside analogs, a class of compounds renowned for their antiviral and anticancer properties.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 36326-34-8 | [2] |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| Appearance | Colorless oil | |

| Purity | ≥95% | |

| Storage | 2-8°C, sealed, dry | [2] |

Application in the Synthesis of L-Ribofuranose Analogs: A Gateway to Novel Nucleosides

This compound serves as a valuable surrogate for L-ribofuranose in the synthesis of nucleoside analogs. The gem-dimethyl group at the 5-position can enhance the metabolic stability of the resulting nucleoside by sterically hindering enzymatic degradation at the 4'-position. The (S)-stereochemistry at the 2-position dictates the crucial stereochemical configuration of the final nucleoside analog, which is often essential for its interaction with viral polymerases or other target enzymes.

The general synthetic strategy involves a two-step sequence:

-

Activation of the Primary Alcohol: The primary hydroxyl group of this compound is converted into a good leaving group to facilitate subsequent nucleophilic substitution.

-

Nucleophilic Substitution with a Nucleobase: The activated intermediate is then reacted with a heterocyclic nucleobase to form the desired C-N glycosidic bond analog.

This application note will detail two robust protocols for achieving this transformation: a classical two-step approach involving tosylation followed by substitution, and a more direct one-pot Mitsunobu coupling.

Protocol 1: Two-Step Synthesis via Tosylation and Nucleophilic Substitution

This method provides a reliable and scalable route to the desired nucleoside analog. The initial tosylation activates the primary alcohol, making it susceptible to displacement by the nucleobase in the second step.

Workflow Diagram

Caption: Workflow for the two-step synthesis of a purine nucleoside analog.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methyl tosylate

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).

-

Reaction Setup: Cool the solution to 0°C using an ice bath.

-

Addition of Reagents: Add pyridine (1.5 eq.) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) over 15 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of cold water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be used in the next step without further purification.

Causality and Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous DCM is crucial to prevent the hydrolysis of the highly reactive tosyl chloride.

-

Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a nucleophilic catalyst.

-

Temperature Control: Maintaining a low temperature during the addition of TsCl minimizes potential side reactions.

-

Aqueous Work-up: The series of aqueous washes removes excess pyridine, pyridinium hydrochloride, and unreacted tosyl chloride.

Step 2: Synthesis of (S)-9-(5,5-Dimethyltetrahydrofuran-2-ylmethyl)-6-chloro-9H-purine

-

Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).

-

Nucleobase Deprotonation: Add 6-chloropurine (1.1 eq.) portion-wise to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the purine.

-

Coupling Reaction: Cool the purine salt suspension to 0°C and add a solution of the crude (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methyl tosylate (1.0 eq.) in anhydrous DMF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70°C, stirring overnight.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of methanol, followed by water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target nucleoside analog.

Causality and Experimental Choices:

-

Strong Base: NaH is a strong, non-nucleophilic base used to deprotonate the purine, making it a potent nucleophile for the subsequent Sₙ2 reaction.

-

Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it dissolves the purine salt and promotes the Sₙ2 mechanism.

-

Sₙ2 Mechanism: The reaction proceeds via a classical Sₙ2 mechanism, where the purine anion attacks the carbon bearing the tosylate leaving group. This results in an inversion of configuration if the reaction were at a chiral center, but here it proceeds at a primary carbon. The stereochemistry of the final product is dictated by the starting chiral alcohol.

Protocol 2: One-Pot Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers a more convergent approach, allowing for the direct coupling of the alcohol and the nucleobase in a single step with inversion of configuration at the reacting center.

Workflow Diagram

Caption: One-pot synthesis of a purine nucleoside analog via the Mitsunobu reaction.

Step-by-Step Experimental Protocol

-

Reagent Preparation: To a solution of this compound (1.0 eq.), 6-chloropurine (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes), cool the mixture to 0°C under a nitrogen atmosphere.

-

DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution, maintaining the temperature below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired nucleoside analog.

Causality and Experimental Choices:

-

Redox System: The combination of PPh₃ and DIAD forms the basis of the Mitsunobu reaction. PPh₃ is oxidized to triphenylphosphine oxide, while DIAD is reduced.

-

Activation of Alcohol: The alcohol reacts with the PPh₃/DIAD adduct to form an alkoxyphosphonium salt, which is an excellent leaving group.

-

Sₙ2 Displacement: The deprotonated purine then displaces the activated alcohol via an Sₙ2 mechanism. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, though in this case, the reaction occurs at a primary, achiral carbon. The stereocenter on the THF ring remains unaffected.

-

pKa of Nucleophile: The Mitsunobu reaction is most effective with nucleophiles having a pKa ≤ 15. Purines like 6-chloropurine are sufficiently acidic for this reaction.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of pharmaceutical intermediates, particularly nucleoside analogs. The protocols detailed in this application note provide robust and reproducible methods for its incorporation into target molecules. The choice between a two-step activation/substitution sequence and a one-pot Mitsunobu reaction will depend on factors such as scale, substrate compatibility, and desired process flow. A thorough understanding of the underlying reaction mechanisms is key to optimizing reaction conditions and achieving high yields of the desired stereochemically pure products.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available from: [Link]

-

Chemistry LibreTexts. The SN2 Reaction. Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

HETEROCYCLES, Vol. 38, No. 7, 1993. THE ALKYLATION OF 2-AMINO-6-CHLOROPURINE WITH ALCOHOLS BY MITSUNOBU REACTION FOR A SYNTHESIS OF CARBOCYCLIC GUANOSINE ANALOGS'. Available from: [Link]

Sources

Application Notes & Protocols: (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol as a Versatile Chiral Building Block

Introduction: In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its biological activity, and the ability to control it is a cornerstone of medicinal chemistry. (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol emerges as a highly valuable chiral building block for this purpose.[1][2] Its defined stereocenter, coupled with a conformationally rigid tetrahydrofuran (THF) scaffold, provides a reliable platform for introducing chirality into target molecules.[1][2][3] This guide delineates the physicochemical properties, strategic applications, and detailed experimental protocols for leveraging this building block in asymmetric synthesis.[2]

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's properties is critical for its effective use.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 36326-34-8 | [1][2][4][5][6] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][4] |

| Molecular Weight | 130.18 g/mol | [1][2][4] |

| Purity | Typically ≥95% | [1][5] |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Storage | 2-8°C, under inert atmosphere, sealed, dry |[1][2][6] |

Spectroscopic Characterization (Predicted) While extensive experimental data is not widely published, the following spectroscopic characteristics can be predicted based on the molecular structure and analysis of similar compounds.[7] This data is crucial for reaction monitoring and product confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | ~4.10 (m, 1H) | H-2 (methine proton on THF ring) |

| ~3.65 (dd, J ≈ 11.5, 3.5 Hz, 1H) | -CH ₂OH (diastereotopic proton a) | |

| ~3.50 (dd, J ≈ 11.5, 5.0 Hz, 1H) | -CH ₂OH (diastereotopic proton b) | |

| ~2.00 - 1.70 (m, 4H) | H-3 and H-4 (methylene protons on THF ring) | |

| ~2.50 (br s, 1H) | -OH | |

| 1.25 (s, 3H) | C5-CH ₃ (gem-dimethyl) | |

| 1.20 (s, 3H) | C5-CH ₃ (gem-dimethyl) | |

| ¹³C NMR (100 MHz, CDCl₃) | ~84.0 | C-5 (quaternary carbon) |

| ~78.0 | C-2 (methine carbon) | |

| ~65.0 | -C H₂OH (methylene carbon) | |

| ~35.0 | C-4 (methylene carbon) | |

| ~29.0 | C-3 (methylene carbon) | |

| ~27.0 | C5-C H₃ (gem-dimethyl) | |

| ~25.0 | C5-C H₃ (gem-dimethyl) | |

| IR (neat) | 3600-3200 cm⁻¹ (broad) | O-H stretch (alcohol) |

| 2960, 2870 cm⁻¹ (strong) | C-H stretch (aliphatic) | |

| 1050 cm⁻¹ (strong) | C-O stretch (primary alcohol & ether) | |

| Mass Spec. (EI) | 130 ([M]⁺, low abundance) | Molecular Ion |

| 115 ([M-CH₃]⁺) | Loss of a methyl group |

| | 99 ([M-CH₂OH]⁺) | Loss of hydroxymethyl group |

The Strategic Advantage: Why This Building Block Excels

The utility of this compound is not just in its chirality, but in the stability and predictability it offers.

-

Conformational Rigidity: The gem-dimethyl group at the C-5 position acts as a conformational lock. This minimizes the ring puckering common in simple THF rings, presenting a more defined three-dimensional structure. This rigidity translates to higher facial selectivity in reactions involving the chiral center or its adjacent functional groups.

-

Stereochemical Stability: The quaternary C-5 carbon prevents epimerization or rearrangement pathways at the adjacent stereocenter (C-2) under a wide range of reaction conditions. This ensures the stereochemical integrity is transferred faithfully from the building block to the final product.

-

Versatile Handle: The primary alcohol is a versatile functional group, readily converted into ethers, esters, aldehydes, carboxylic acids, or leaving groups (e.g., tosylates), enabling a multitude of coupling strategies.

Caption: Logical relationships defining the building block's value.

Core Applications & Experimental Protocols

The primary alcohol of this compound is the gateway to its synthetic applications. Below are three field-proven protocols demonstrating its utility.

Protocol 3.1: O-Alkylation via Williamson Ether Synthesis

Causality & Rationale: This protocol is fundamental for creating a stable ether linkage, attaching the chiral THF moiety to an alkyl halide. The reaction proceeds via an Sₙ2 mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the alcohol, forming a potent nucleophile (alkoxide) that readily displaces a halide. Anhydrous conditions are critical as NaH reacts violently with water.

Detailed Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Solvent & Reagent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the suspension to 0°C in an ice bath.

-

Alkoxide Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred NaH suspension.

-

Reaction Incubation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Electrophile Addition: Cool the reaction mixture back to 0°C and add the desired alkyl halide (R-X, 1.1 eq) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Sₙ2 mechanism for O-alkylation.

Protocol 3.2: Esterification using Carbodiimide Coupling

Causality & Rationale: This method forms an ester bond with a carboxylic acid under mild conditions, making it suitable for sensitive substrates. N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analog EDC is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst that accelerates the reaction.

Detailed Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the carboxylic acid (R-COOH, 1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Coupling Agent Addition: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the stirred mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

Protocol 3.3: Oxidation to the Chiral Aldehyde via Dess-Martin Periodinane (DMP)

Causality & Rationale: Accessing the chiral aldehyde expands the synthetic utility of the building block, enabling reactions like Wittig olefination, Grignard additions, and reductive amination. DMP is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is fast and typically proceeds at room temperature.

Detailed Step-by-Step Methodology:

-

Preparation: Add Dess-Martin periodinane (1.5 eq) to a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the aldehyde may be volatile). The crude aldehyde is often used immediately in the next step without further purification.

Caption: Workflow for diversifying the chiral building block.

Handling, Storage, and Safety

Proper handling is essential to maintain the integrity of the reagent and ensure user safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound.[8][9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[8][10]

-

Storage: Store the compound in a tightly sealed container at the recommended temperature of 2-8°C.[1][2][6][10] For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to prevent degradation from air and moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[11]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a powerful and reliable chiral building block for asymmetric synthesis. Its unique structural features provide stereochemical stability and predictable reactivity. The protocols outlined in this guide serve as a practical foundation for its incorporation into synthetic routes targeting complex, enantiomerically pure molecules in the pharmaceutical and specialty chemical industries.[1][2]

References

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

National Institutes of Health (NIH). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. [Link]

-

ResearchGate. Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. [Link]

-

PubMed. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. [Link]

-

MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

-

International Journal of Renewable Energy Development. One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. [Link]

-

001CHEMICAL. CAS No. 36326-34-8, this compound. [Link]

-

Georganics. [5-(HYDROXYMETHYL)TETRAHYDROFURAN-2-YL]METHANOL Safety Data Sheet. [Link]

-

ChemistryViews. Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]

-

Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. 001chemical.com [001chemical.com]

- 5. This compound [cymitquimica.com]

- 6. 36326-34-8|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. georganics.sk [georganics.sk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. methanol.org [methanol.org]

Application Note: A Practical Guide to the Etherification of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol via Williamson Ether Synthesis

Abstract: This application note provides a comprehensive guide for the efficient etherification of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, a valuable chiral building block in the pharmaceutical and fine chemical industries.[1][2] We detail a robust protocol based on the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[3] The guide delves into the underlying reaction mechanism, provides step-by-step experimental procedures, summarizes key reaction parameters, and offers troubleshooting and validation strategies. This document is intended for researchers, chemists, and process development professionals seeking a dependable and well-rationalized methodology for the synthesis of chiral ethers derived from this substrate.

Introduction

This compound is a critical chiral intermediate widely utilized in asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] Its defined stereochemistry is essential for the efficacy of the target molecules. The conversion of its primary alcohol functional group into an ether is a common synthetic strategy to modulate key molecular properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which are crucial in drug design.

Among the various etherification methods, the Williamson ether synthesis stands out for its reliability and broad applicability.[4] This Sɴ2 reaction involves the deprotonation of an alcohol by a strong base to form a potent nucleophile, the alkoxide, which subsequently displaces a halide from an alkyl electrophile to forge the C-O-C ether bond.[3][5] This application note presents a detailed protocol for this transformation, emphasizing the causality behind experimental choices to ensure high yield, purity, and retention of stereochemical integrity.

Mechanistic Rationale: The Williamson Ether Synthesis

The success of the Williamson ether synthesis hinges on a two-step process that transforms a weakly nucleophilic alcohol into a highly reactive alkoxide, followed by a nucleophilic substitution.

Step 1: Deprotonation. The reaction is initiated by treating the alcohol, this compound, with a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this step.[5][6] As a powerful base, NaH irreversibly deprotonates the alcohol to generate the corresponding sodium alkoxide.[7] This acid-base reaction is visually confirmed by the evolution of hydrogen gas (H₂), which bubbles out of the solution, driving the equilibrium towards the product.[5]

Step 2: Nucleophilic Substitution (Sɴ2). The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide.[8] This step proceeds via a classic Sɴ2 mechanism, involving a backside attack that results in the displacement of the halide leaving group and the formation of the desired ether.[3][5] To ensure the success of this step and avoid competing side reactions, the choice of alkyl halide is critical. Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are strongly preferred as they are highly susceptible to Sɴ2 attack and less prone to the E2 elimination pathway that can dominate with secondary and tertiary halides.[5]

The overall reaction scheme is depicted below.

Caption: Reaction mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the etherification of this compound. A methylation reaction using methyl iodide is provided as a representative example.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Purity |

| This compound | 36326-34-8 | 130.18 | >98% |

| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | 60% |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | >99.9%, <50 ppm H₂O |

| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | >99.5% |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Reagent Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |

| Diethyl Ether | 60-29-7 | 74.12 | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | ACS Grade |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

Equipment

-

Round-bottom flask (three-neck)

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Bubbler

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for Williamson ether synthesis.

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet connected to a bubbler.

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.[9]

-

Reagent Addition: Under a positive flow of nitrogen, add this compound (1.0 eq) and anhydrous THF (approx. 0.2 M concentration) via syringe.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the cooled solution in small portions. Caution: NaH reacts violently with water. Hydrogen gas is evolved. Ensure adequate ventilation.

-

Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of gas should cease, and the mixture may appear cloudy.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise via syringe over 5-10 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction time is dependent on the alkylating agent).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ether.

Reaction Parameters and Scope

The described protocol is versatile and can be adapted for the synthesis of various ethers. The choice of alkylating agent and reaction time are key variables.

| Alkylating Agent (R'-X) | Electrophile Type | Typical Reaction Time | Expected Yield |

| Methyl Iodide | Methyl | 2-4 hours | >90% |

| Ethyl Bromide | Primary | 6-12 hours | 85-95% |

| Benzyl Bromide | Benzylic | 2-6 hours | >90% |

| Allyl Bromide | Allylic | 2-6 hours | 80-90% |

Characterization and Quality Control

-

Structural Verification: The identity and purity of the final product should be confirmed using standard spectroscopic methods.

-

¹H and ¹³C NMR: Will confirm the presence of the new alkyl group and the shift of the methylene protons adjacent to the ether oxygen.

-

FT-IR: Disappearance of the broad O-H stretch from the starting alcohol (around 3300-3400 cm⁻¹) and the appearance of a strong C-O stretch (around 1100 cm⁻¹) are indicative of ether formation.

-

Mass Spectrometry: Will confirm the molecular weight of the desired product.

-

-

Stereochemical Integrity: Given the chiral nature of the starting material, it is crucial to verify that no racemization has occurred.

-

Chiral HPLC/SFC: Analysis on a suitable chiral stationary phase can be used to determine the enantiomeric excess (ee) of the product, ensuring the stereocenter remains intact.[]

-

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | 1. Incomplete deprotonation (wet solvent/reagents).2. Inactive NaH.3. Unreactive alkyl halide. | 1. Use freshly dried solvent and high-purity starting material.2. Use a fresh bottle of NaH.3. Use a more reactive halide (I > Br > Cl). |

| Recovery of Starting Material | 1. Insufficient amount of NaH or alkyl halide.2. Short reaction time. | 1. Use a slight excess of NaH (1.2-1.5 eq) and alkyl halide (1.1-1.3 eq).2. Increase reaction time and monitor by TLC. |

| Formation of Alkene Byproduct | E2 elimination is competing with Sɴ2. This is common with secondary or hindered primary alkyl halides. | Use a primary, unhindered alkyl halide.[5] Consider using an alkyl sulfonate (e.g., tosylate) as the electrophile. |

| Difficult Purification | Mineral oil from NaH dispersion co-elutes with the product. | Before work-up, add pentane or hexanes to the reaction mixture, stir, and decant the solvent to wash away the mineral oil from the sodium alkoxide salt. Repeat 2-3 times. |

Safety Precautions

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. It is pyrophoric in air, especially when finely divided. Handle only under an inert atmosphere (nitrogen or argon).[6] All glassware must be thoroughly dried.

-

Alkyl Halides: Many alkyl halides (e.g., methyl iodide, benzyl bromide) are toxic, volatile, and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly opened bottles or test for peroxides before use.

Conclusion

This application note details a reliable and scalable protocol for the etherification of this compound using the Williamson ether synthesis. By carefully selecting a strong base, a suitable polar aprotic solvent, and a reactive primary alkyl halide, a wide range of chiral ethers can be synthesized in high yield while preserving the critical stereochemical integrity of the starting material. The provided guidelines for reaction setup, execution, and troubleshooting serve as a robust foundation for researchers in pharmaceutical and chemical development.

References

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound Product Description. [Link]

-

Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

-

Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]

-

Fiveable. Sodium Hydride - Organic Chemistry Key Term. [Link]

-

ScienceDirect. Chiral Drug Separation. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A Non-Polar, Non- Peroxide Forming E. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

Application Note & Protocol Guide: Esterification Reactions Involving (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol

Introduction: The Strategic Importance of Chiral Tetrahydrofuran Scaffolds

(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol is a pivotal chiral building block in contemporary organic and medicinal chemistry.[1][2] Its distinct molecular architecture, featuring a stereodefined tetrahydrofuran ring and a primary alcohol, makes it a valuable intermediate in the synthesis of complex molecules, especially active pharmaceutical ingredients (APIs) where specific stereochemistry is paramount for therapeutic efficacy.[1][2] The ester derivatives of this alcohol are of particular interest as the introduction of varied ester functionalities can significantly modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary esterification strategies for this alcohol, emphasizing mechanistic understanding, practical protocols, and the principles of experimental validation for researchers in drug discovery and process development.

Part 1: Mechanistic Foundations of Esterification

A thorough understanding of the reaction mechanisms is critical for selecting the appropriate esterification method, optimizing reaction conditions, and troubleshooting potential issues.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a robust, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The reaction is typically driven to completion by using an excess of one reactant or by removing water as it is formed.[4][5][6]

Mechanism:

-

Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][7]

-

Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3]

-

Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.[3][7]

-

Deprotonation: A base (often the alcohol reactant or the conjugate base of the acid catalyst) removes the final proton to yield the ester product and regenerate the acid catalyst.[7]

Caption: Fischer-Speier Esterification Pathway.

Acylation with Acid Chlorides: A High-Reactivity Alternative

For more sensitive substrates or when milder conditions are necessary, acylation with highly reactive acid chlorides is a superior method. This reaction is typically fast and irreversible.

Mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the oxygen of this compound attacks the electrophilic carbonyl carbon of the acid chloride.[8][9][10]

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Elimination of Chloride: The carbon-oxygen double bond reforms with the expulsion of a chloride ion, an excellent leaving group.[8][9]

-

Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Caption: General Workflow for Acylation.

Steglich Esterification: Mild and Versatile

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate ester formation under neutral and mild conditions.[11][12] This method is particularly advantageous for acid-sensitive or sterically hindered substrates.[11][13]

Mechanism:

-

Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[13]

-

Catalyst Intervention: DMAP, a superior nucleophile to the alcohol, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This step is crucial for accelerating the reaction and preventing side reactions.[11]

-

Nucleophilic Attack by Alcohol: this compound attacks the activated acyl group.

-

Product Formation: The desired ester is formed along with dicyclohexylurea (DCU), an insoluble byproduct that can often be removed by filtration.

Part 2: Field-Proven Experimental Protocols

These protocols provide a robust starting point for the synthesis of esters from this compound.

Protocol 1: Fischer-Speier Esterification

Objective: Synthesis of an ester via acid-catalyzed reaction with a carboxylic acid.

Materials:

-

This compound (1.0 eq.)

-

Carboxylic Acid (1.1 - 1.5 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄) (2-5 mol%)

-

Toluene or Hexane (as solvent for azeotropic water removal)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware including a Dean-Stark apparatus

Procedure:

-

Charge a round-bottom flask with this compound, the carboxylic acid, and toluene.

-

Equip the flask with a Dean-Stark trap and reflux condenser.

-

With stirring, carefully add the catalytic amount of concentrated H₂SO₄.

-

Heat the mixture to reflux and collect the water azeotrope in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed.

-

Cool the reaction to room temperature and carefully quench with saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by silica gel column chromatography.

Protocol 2: Acylation using an Acid Chloride

Objective: Rapid and high-yielding ester synthesis under mild conditions.

Materials:

-

This compound (1.0 eq.)

-

Acid Chloride (1.05 - 1.2 eq.)

-

Pyridine or Triethylamine (1.5 - 2.0 eq.)

-

Dichloromethane (DCM) (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound and pyridine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the acid chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Quantitative Data Summary (Illustrative):

| Parameter | Fischer Esterification | Acylation (Acid Chloride) | Steglich Esterification |

| Temperature | Reflux (e.g., Toluene ~111°C) | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 4 - 24 hours | 1 - 4 hours | 2 - 12 hours |

| Catalyst/Reagent | H₂SO₄ (catalytic) | Pyridine/Et₃N (stoichiometric) | DCC/DMAP |

| Byproducts | Water | Pyridinium/Triethylammonium Salt | Dicyclohexylurea (DCU) |

| Typical Yields | 60 - 85% | >90% | 75 - 95% |

Part 3: Ensuring Trustworthiness through Self-Validating Protocols

The reliability of these protocols is grounded in a system of checks and balances designed to validate the experimental outcome.

-

Chromatographic Monitoring: TLC is an indispensable tool for real-time tracking of the reaction's progress. It allows the researcher to determine the optimal reaction time, preventing the formation of degradation products from excessive heating and ensuring the complete consumption of starting materials.

-

Systematic Work-up: The aqueous work-up procedures are not arbitrary; they are designed to systematically remove specific impurities. For instance, the acidic wash in the acylation protocol removes the excess amine base, while the basic wash neutralizes any remaining acid chloride and the HCl byproduct. This multi-step purification simplifies the final, more resource-intensive chromatographic purification.

-

Spectroscopic Confirmation: The ultimate validation of the synthesis is the characterization of the purified product. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise molecular structure. The characteristic signals of the (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methyl moiety serve as an internal benchmark for successful esterification.

Conclusion

The esterification of this compound provides access to a diverse range of chiral molecules with significant potential in drug discovery and development.[14][15][16] The selection of an appropriate synthetic method—be it the classical Fischer esterification, the highly efficient acylation with acid chlorides, or the mild Steglich protocol—should be guided by the specific chemical properties of the carboxylic acid partner and the desired reaction scale. By integrating a sound mechanistic understanding with the robust, self-validating protocols outlined in this guide, researchers can confidently and efficiently synthesize these valuable ester derivatives.

References

-

MySkinRecipes. This compound. MySkinRecipes. Accessed January 27, 2026. [Link]

-

MySkinRecipes. This compound. MySkinRecipes. Accessed January 27, 2026. [Link]

-

Clarke, C. J., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 2021, DOI:10.1039/D1GC02251B. [Link]

-

Ashenhurst, J. "Fischer Esterification." Master Organic Chemistry, 2022. [Link]

-

Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. Accessed January 27, 2026. [Link]

-

Grokipedia. "Steglich esterification." Grokipedia. Accessed January 27, 2026. [Link]

-

Wolfe, J. P., et al. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." PMC, 2007. [Link]

-

001CHEMICAL. "CAS No. 36326-34-8, this compound." 001CHEMICAL. Accessed January 27, 2026. [Link]

-

Senkuttuvan, N., et al. "The significance of chirality in contemporary drug discovery-a mini review." RSC Publishing, 2024. [Link]

-

Chemguide. "reaction between acyl chlorides and alcohols - addition / elimination." Chemguide. Accessed January 27, 2026. [Link]

-

Neises, B., and Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Organic Syntheses. [Link]

-

Chemistry LibreTexts. "Reactions of Acyl Chlorides with Alcohols." Chemistry LibreTexts, 2023. [Link]

-

The Organic Chemistry Tutor. "Acid Chloride + Alcohol = Ester (Mechanism)." YouTube, 2022. [Link]

-

Reddit. "Steglich Esterification with EDC." Reddit, 2024. [Link]

-

The Organic Chemistry Tutor. "Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives." YouTube, 2016. [Link]

-

ResearchGate. "(PDF) Synthesis of chiral tetrahydrofuran derivatives." ResearchGate, 2009. [Link]

-

Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." PMC, 2011. [Link]

-

Chemistry Steps. "Fischer Esterification." Chemistry Steps. Accessed January 27, 2026. [Link]

-

Chemistry Steps. "Alcohols to Acid Chlorides." Chemistry Steps. Accessed January 27, 2026. [Link]

-

Wang, F., et al. "Recent advances in the oxidative esterification of 5-hydroxymethylfurfural to furan-2,5-dimethylcarboxylate." Green Chemistry, 2020. [Link]

-

BYJU'S. "Fischer Esterification Detailed Mechanism." BYJU'S. Accessed January 27, 2026. [Link]

-

Save My Exams. "Acylation Mechanism." Save My Exams, 2025. [Link]

-

ResearchGate. "The significance of chirality in contemporary drug discovery-a mini review." ResearchGate, 2024. [Link]

-

Hidayat, A., et al. "The Effect of Tetrahydrofuran on Transesterification of Palm Oil Using Modified Clay Catalystinto Biodiesel." IOP Conference Series: Materials Science and Engineering, 2019. [Link]

-

MedCrave. "Various ester derivatives from esterification reaction of secondary metabolite compounds: a review." MedCrave online, 2020. [Link]

-

Thompson Rivers University. "Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol." Thompson Rivers University. [Link]

-